molecular formula C6H11N3S B3207787 (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1048922-63-9

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B3207787
CAS No.: 1048922-63-9
M. Wt: 157.24 g/mol
InChI Key: IDQSJMPKMIGWHP-UHFFFAOYSA-N
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Description

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine is an organic compound with the molecular formula C6H12N3S It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted thiadiazole derivatives .

Scientific Research Applications

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Uniqueness

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific ring structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the development of new drugs and materials .

Properties

IUPAC Name

(4-propan-2-ylthiadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQSJMPKMIGWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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